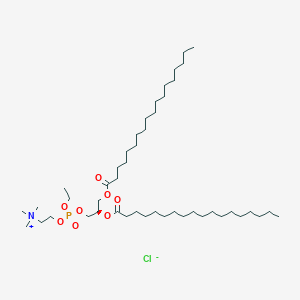

18:0 EPC chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C46H93ClNO8P |

|---|---|

Peso molecular |

854.7 g/mol |

Nombre IUPAC |

2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride |

InChI |

InChI=1S/C46H93NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)51-42-44(43-54-56(50,52-9-3)53-41-40-47(4,5)6)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h44H,7-43H2,1-6H3;1H/q+1;/p-1/t44-,56?;/m1./s1 |

Clave InChI |

ZVWMOQRUUFNEHD-UFOBXVRVSA-M |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 18:0 EPC Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 18:0 EPC chloride, a synthetic cationic phospholipid with significant applications in research and pharmaceutical development. This document details its chemical properties, applications, and relevant experimental methodologies.

Core Concepts and Properties

This compound, chemically known as 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride, is a cationic derivative of phospholipids.[1][2][3] It is characterized by two 18-carbon saturated fatty acid tails (stearic acid).[1][2] This structure imparts unique properties, making it a valuable tool in various biological and pharmaceutical applications. A key feature of this compound is its low toxicity and biodegradability, as it is composed of biological metabolites linked by ester bonds.[1][2][3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | References |

| Synonyms | 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (chloride salt), 18:0 EPC (chloride) | [2][3] |

| CAS Number | 328268-13-9 | [1][2] |

| Molecular Formula | C46H93ClNO8P | [1][2][5] |

| Molecular Weight | 854.66 g/mol | [2][6] |

| Appearance | Powder | [7] |

| Purity | >99% (TLC) | [4][7][8] |

| Storage Temperature | -20°C | [1][2][4][7][8] |

| Solubility | Soluble in chloroform | [4][5] |

Applications in Research and Drug Development

This compound's cationic nature and lipid structure make it suitable for a range of applications, primarily centered around the delivery of therapeutic molecules and the modulation of immune responses.

Liposome Preparation and Drug Delivery

This compound is frequently used in the preparation of liposomes, which are artificial vesicles used to deliver drugs and other active agents to cells.[4][8] Its cationic charge facilitates interaction with negatively charged cell membranes, potentially enhancing cellular uptake. It can be a component of lipid nanoparticles for various delivery applications.[7]

Vaccine Adjuvant

Cationic lipids, including this compound, are recognized for their role as co-adjuvants in vaccines, where they can enhance the immunogenicity of antigens.[7] They have been shown to upregulate the co-stimulatory molecules CD80 and CD86, which are crucial for T-cell activation and the initiation of an adaptive immune response.[7]

Antimicrobial Research

A notable application of this compound is in antimicrobial research. It has been demonstrated to significantly improve the efficacy of eugenol, a natural antimicrobial compound, against Escherichia coli.[6] This synergistic effect is observed at critical concentrations of this compound, ranging from 2.34 to 2.93 μM.[6]

Experimental Protocols and Methodologies

General Liposome Preparation Workflow

The following diagram illustrates a general workflow for the preparation of liposomes incorporating this compound. The specific ratios of lipids and the choice of extrusion pore size would need to be optimized for the intended application.

References

- 1. 18:0 EPC (Cl Salt), 328268-13-9 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. 18:0 EPC (Cl Salt) (Chloroform) - Creative Biolabs [creative-biolabs.com]

- 5. 18:0 EPC (Cl Salt) | CAS:328268-13-9 | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 18:0 EPC (Cl Salt) powder Avanti Polar Lipids [sigmaaldrich.com]

- 8. 18:0 EPC (Cl Salt) (Powder) - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (DSEPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine (DSEPC), a synthetic cationic phospholipid, is a molecule of significant interest in the fields of drug delivery and biomembrane research. Its structure, featuring two saturated 18-carbon stearoyl acyl chains and a permanently positively charged ethylphosphocholine headgroup, imparts unique physicochemical properties that make it a valuable component in the formulation of lipid-based nanoparticles (LNPs), including liposomes for nucleic acid and small molecule delivery. The presence of the ethyl group on the phosphate (B84403) moiety confers a stable positive charge, which is crucial for its interaction with negatively charged genetic material and cell membranes. This guide provides a comprehensive overview of the structure, properties, synthesis, and biological interactions of DSEPC.

Physicochemical Properties of DSEPC

The physicochemical characteristics of DSEPC are central to its function in drug delivery systems. The long, saturated stearoyl chains lead to a high phase transition temperature, resulting in the formation of rigid and stable lipid bilayers at physiological temperatures. This stability is critical for encapsulating and protecting therapeutic payloads.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C46H94NO8P | [1] |

| Molecular Weight | 816.2 g/mol | [1] |

| Transition Temperature (Tm) | ~55 °C (for the closely related DSPC) | [2][3][4] |

| Melting Point | Not explicitly reported for DSEPC, but expected to be high due to the long saturated acyl chains. The transition temperature is a more relevant parameter for its use in aqueous dispersions. | [5][6][7][8] |

| Critical Micelle Concentration (CMC) | Not experimentally determined for pure DSEPC. For other cationic phospholipids (B1166683), CMC values can vary widely depending on the structure. The CMC is the concentration above which the lipid molecules self-assemble into micelles. | [9][10][11][12] |

| Solubility | Soluble in organic solvents like chloroform (B151607) and ethanol. | [13] |

Synthesis and Purification of DSEPC

The synthesis of DSEPC is typically achieved through a multi-step chemical process starting from a glycerol (B35011) backbone. A common approach involves the acylation of sn-glycero-3-phosphocholine (GPC) with stearic acid derivatives, followed by ethylation of the phosphate group.

Experimental Protocol: Synthesis of DSEPC (Adapted from DSPC Synthesis)

Materials:

-

sn-glycero-3-phosphocholine (GPC)

-

Stearic anhydride (B1165640) or Stearoyl chloride

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

-

Base catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP)

-

Ethylating agent (e.g., ethyl trifluoromethanesulfonate)

-

Purification reagents (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)

Procedure:

-

Acylation of GPC:

-

Dissolve GPC in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add stearic anhydride or stearoyl chloride (at least 2 molar equivalents) and a catalytic amount of DMAP.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to slightly elevated) until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure to obtain crude 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).

-

-

Purification of DSPC:

-

Purify the crude DSPC using silica gel column chromatography. Elute with a suitable solvent gradient (e.g., a mixture of chloroform, methanol, and water) to isolate the pure DSPC.[14]

-

-

Ethylation of the Phosphate Group:

-

Dissolve the purified DSPC in an anhydrous solvent.

-

Add the ethylating agent (e.g., ethyl trifluoromethanesulfonate) and stir the reaction at room temperature.

-

Monitor the reaction progress by TLC or mass spectrometry.

-

Once the reaction is complete, remove the solvent to yield crude DSEPC.

-

-

Final Purification of DSEPC:

-

Purify the crude DSEPC using High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., a C18 reversed-phase column).[15][16][17][18][19] Use a gradient of organic solvents (e.g., methanol, acetonitrile) and water with a suitable ion-pairing agent if necessary.

-

Collect the fractions containing pure DSEPC and confirm the purity and identity using characterization techniques.

-

References

- 1. 1,2-Distearoyl-sn-glycero-3-phosphocholine | C44H88NO8P | CID 94190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-Distearoyl-sn-glycero-3-phosphocholine CAS#: 816-94-4 [m.chemicalbook.com]

- 6. moleculardepot.com [moleculardepot.com]

- 7. 816-94-4 CAS MSDS (1,2-Distearoyl-sn-glycero-3-phosphocholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 1,2-Distearoyl-sn-glycero-3-phosphocholine | 816-94-4 [chemicalbook.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. phospholipid-research-center.com [phospholipid-research-center.com]

- 11. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. Direct lipid quantitation of cationic liposomes by reversed-phase HPLC in lipoplex preparation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of cationic liposomes by reversed-phase HPLC with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC of lipid classes | Cyberlipid [cyberlipid.gerli.com]

- 18. HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column | SIELC Technologies [sielc.com]

- 19. lcms.cz [lcms.cz]

In-Depth Technical Guide to the Physical Properties of 18:0 EPC Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:0 EPC chloride, also known by its systematic name 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride, is a cationic phospholipid of significant interest in the fields of drug delivery and biomaterial science. Its amphiphilic nature, comprising a hydrophilic phosphocholine (B91661) headgroup and two hydrophobic 18-carbon stearoyl acyl chains, allows for the formation of lipid bilayers and nanoparticles. This property makes it a valuable component in the formulation of delivery vehicles for therapeutic agents, including nucleic acids and small molecule drugs. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visualizations of key experimental workflows.

Core Physical and Chemical Properties

Table 1: General and Chemical Properties of this compound

| Property | Value |

| Systematic Name | 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride |

| Common Synonyms | 18:0 EPC (Cl Salt) |

| CAS Number | 328268-13-9[1] |

| Molecular Formula | C46H93ClNO8P |

| Molecular Weight | 854.66 g/mol |

| Physical Form | Powder |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point (Transition Temperature) | Not explicitly reported. Expected to be similar to or higher than DSPC (~55 °C) due to the ethyl group. |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and chloroform.[2][3] A similar compound, 1,2-dioleoyl-sn-glycero-3-EPC (chloride), is soluble in ethanol at 25 mg/mL.[4] |

| Critical Micelle Concentration (CMC) | Not explicitly reported for this compound. |

| Purity | Typically >99% (as determined by TLC). |

| Storage Temperature | -20°C. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard techniques for lipid characterization.

Determination of Melting Point (Transition Temperature) by Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For phospholipids, the transition from the gel phase (solid-ordered) to the liquid-crystalline phase (liquid-disordered) is an endothermic event, which is observed as a peak on the DSC thermogram. The peak of this endotherm corresponds to the melting temperature (Tm).

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of this compound powder into a DSC aluminum pan.

-

Add a small amount of an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to hydrate (B1144303) the lipid, typically at a lipid concentration of 10-20 mg/mL.

-

Seal the pan hermetically to prevent solvent evaporation during the experiment.

-

-

Instrument Setup:

-

Use an empty, sealed aluminum pan as the reference.

-

Place both the sample and reference pans into the DSC cell.

-

Equilibrate the system at a temperature well below the expected transition temperature (e.g., 25°C).

-

-

DSC Measurement:

-

Heat the sample at a constant rate, typically 1-5°C/min, to a temperature well above the expected melting point (e.g., 80°C).

-

Cool the sample back to the starting temperature at the same rate.

-

Perform at least two heating and cooling cycles to ensure the reproducibility of the thermal event.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined as the peak temperature of the endothermic transition on the heating scan.

-

The enthalpy of the transition (ΔH), which represents the energy required for the phase transition, is calculated by integrating the area under the endothermic peak.

-

Determination of Solubility

Principle: The solubility of a lipid in a given solvent is determined by preparing a saturated solution and quantifying the concentration of the dissolved lipid. The shake-flask method followed by a suitable analytical technique is a common approach.

Detailed Protocol:

-

Sample Preparation:

-

Add an excess amount of this compound powder to a known volume of the solvent to be tested (e.g., ethanol, chloroform, water) in a sealed vial.

-

Ensure that there is undissolved solid material present to confirm saturation.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker or vortex mixer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the sample and take the aliquot from the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Principle: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. Fluorescence spectroscopy using a hydrophobic probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or pyrene, is a sensitive method to determine the CMC.[5][6][7][8] The fluorescence properties of these probes change significantly when they partition from the aqueous environment into the hydrophobic core of the micelles. By plotting the change in a fluorescence parameter (e.g., intensity, emission wavelength, or anisotropy) against the lipid concentration, the CMC can be identified as the point of inflection in the curve.[7][8]

Detailed Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate aqueous buffer at a concentration well above the expected CMC.

-

Prepare a stock solution of the fluorescent probe (e.g., 1 µM DPH in tetrahydrofuran).

-

-

Sample Preparation:

-

Prepare a series of dilutions of the this compound stock solution in the aqueous buffer, covering a wide concentration range both below and above the expected CMC.

-

Add a small, constant amount of the fluorescent probe stock solution to each dilution. The final probe concentration should be very low to avoid altering the micellization process.

-

-

Fluorescence Measurement:

-

Incubate the samples in the dark for a period to allow for equilibration of the probe with the lipid.

-

Measure the fluorescence intensity or anisotropy of each sample using a spectrofluorometer.

-

For DPH, typical excitation and emission wavelengths are 350 nm and 428 nm, respectively.

-

For pyrene, changes in the ratio of the intensities of the first and third vibronic peaks (I1/I3) in the emission spectrum (around 373 nm and 384 nm) are monitored.

-

-

-

Data Analysis:

-

Plot the fluorescence intensity, anisotropy, or the I1/I3 ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated as the intersection of the two linear portions of the plot.

-

Mandatory Visualizations

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a typical experimental workflow for the comprehensive physical characterization of this compound.

Logical Relationship for CMC Determination

This diagram illustrates the logical relationship between lipid concentration and micelle formation, which is the basis for CMC determination.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 8. agilent.com [agilent.com]

Unraveling the Core Mechanism of 18:0 EPC Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) is a saturated, synthetic cationic phospholipid that has garnered significant attention in the fields of drug delivery and immunology. Its unique structure, featuring a positively charged head group and two saturated 18-carbon acyl chains, imparts specific physicochemical properties that dictate its biological activity. This technical guide provides an in-depth exploration of the known mechanisms of action of this compound, focusing on its applications as a component of lipid nanoparticle (LNP) delivery systems, an antimicrobial synergist, and an immunomodulatory agent.

Core Mechanisms of Action

The primary mechanism of action of this compound stems from its cationic nature, which facilitates interactions with negatively charged biological molecules such as nucleic acids and bacterial cell membranes. When incorporated into lipid nanoparticles, it plays a crucial role in the encapsulation of therapeutic payloads and their subsequent delivery into target cells.

Role in Lipid Nanoparticle-Mediated Drug Delivery

This compound is a key component in the formulation of LNPs, particularly for the delivery of nucleic acids like mRNA.[1][2] The general mechanism involves the formation of lipoplexes through electrostatic interactions between the cationic lipid and the negatively charged phosphate (B84403) backbone of the nucleic acids.[][4] This complexation protects the genetic material from degradation and facilitates its entry into cells.

The process of cellular uptake and endosomal escape is a critical step in the delivery of the therapeutic payload. The cationic lipids within the LNP are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm.[4]

However, the saturation of the hydrocarbon tails in 18:0 EPC can influence the efficacy of LNP formation and endosomal escape. Some studies suggest that unsaturated hydrocarbon chains enhance membrane destabilization and, consequently, endosomal escape.[1] In certain experimental setups, lipid nanoparticles formulated with fully saturated cationic lipids like 18:0 EPC were less effective in LNP formation compared to their unsaturated counterparts.[1] Conversely, other research indicates that an asymmetric design, incorporating one saturated and one unsaturated acyl chain, may enhance transfection efficiency.[5]

Synergistic Antimicrobial Activity

This compound has been shown to significantly enhance the antimicrobial activity of eugenol (B1671780) against Escherichia coli.[6][7][8][9] This synergistic effect is observed at critical concentrations of this compound (2.34-2.93 μM).[8] Interestingly, the mechanism does not appear to be solely dependent on the cationic charge, as the neutral phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) exhibited a similar synergistic effect. This suggests that the acyl chain length and other structural features of the phospholipid play a more dominant role in this synergistic interaction than electrostatic attraction.[9]

Immunomodulatory Properties and Vaccine Adjuvancy

As a cationic lipid, this compound possesses inherent immunomodulatory properties, making it a candidate for use as a vaccine adjuvant. Cationic lipids can stimulate dendritic cells (DCs), which are potent antigen-presenting cells (APCs), to upregulate the expression of co-stimulatory molecules such as CD80 and CD86.[10][11] This upregulation is a crucial step in the activation of T cells and the initiation of an adaptive immune response.

Studies have indicated that cationic lipids with ethyl phosphocholine (B91661) head groups, such as 18:0 EPC, are more effective at stimulating DCs than their counterparts with trimethylammonium head groups.[11] The mechanism of DC activation by some cationic lipids may involve interactions with lipopolysaccharide binding protein (LBP) and appears to be independent of the NF-κB signaling pathway, without a significant induction of TNF-α.[11]

Signaling Pathways

While the direct signaling pathways initiated by this compound are still under investigation, research on related ether-linked phospholipids (B1166683) provides valuable insights into potential mechanisms.

Potential Involvement of the PI3K/Akt Pathway

Naturally occurring ether-linked phosphatidylcholines have been demonstrated to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[12] This pathway is a central regulator of cell growth, proliferation, and survival.[13][14][15][16] Activation of PI3K by an external stimulus leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to exert its effects on cellular processes.

It is plausible that this compound, as an ether-linked phospholipid, could also modulate this pathway. However, direct experimental evidence for this specific interaction is currently lacking.

References

- 1. Lipid nanoparticles for delivery of messenger RNA to the back of the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US12364773B2 - Lipid nanoparticle compositions and uses thereof - Google Patents [patents.google.com]

- 4. Cationic & Neutral Lipids-Creative Enzymes [creative-enzymes.com]

- 5. researchgate.net [researchgate.net]

- 6. Critical Synergistic Concentration of Lecithin Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synergistic antimicrobial effect: Topics by Science.gov [science.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.asm.org [journals.asm.org]

- 10. The Requirement of CD80, CD86, and ICAM-1 on the Ability of Adjuvant Formulations to Potentiate Antibody Reponses to a Plasmodium falciparum Blood-Stage Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Naturally occurring ether-linked phosphatidylcholine activates phosphatidylinositol 3-kinase and stimulates cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 15. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 16. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of 18:0 EPC Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:0 EPC chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride) is a synthetic, saturated cationic phospholipid. Its structure, featuring a positively charged head group and two 18-carbon acyl chains, imparts unique properties that are leveraged in various biomedical applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial, immunomodulatory, and drug delivery functionalities. The information presented herein is intended to support research and development efforts in the fields of pharmacology, immunology, and advanced drug delivery systems. While this compound is noted for its low toxicity and biodegradability, it is intended for research use only and not for human or veterinary use.[1][2][3]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C46H93ClNO8P |

| Molecular Weight | 854.66 g/mol |

| Synonyms | 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride |

| Physical Form | Powder |

| Storage | -20°C |

Biological Activities

Antimicrobial Activity

This compound exhibits significant synergistic antimicrobial activity when combined with eugenol (B1671780), a natural antimicrobial compound. This synergy is particularly effective against Gram-negative bacteria such as Escherichia coli.

Quantitative Data on Antimicrobial Synergy

The following table summarizes the key quantitative findings from a study investigating the synergistic effect of this compound and eugenol against E. coli.

| Parameter | Value | Reference |

| Effective Synergistic Concentration of this compound | 2.34 - 2.93 µM | [4][5] |

| Additional Log Reduction in E. coli CFU/ml (compared to eugenol alone) | ~1.9 | [4] |

It is noteworthy that the synergistic mechanism may not be solely dependent on the cationic nature of this compound, as similar synergistic effects have been observed with the neutral phospholipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).

Experimental Protocol: Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a standard method to evaluate the synergistic, additive, or antagonistic effects of two antimicrobial agents. A detailed protocol is outlined below.

Immunomodulatory Activity

As a cationic lipid, this compound has been shown to possess immunomodulatory properties, primarily acting as a vaccine co-adjuvant. It can stimulate antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to an enhanced immune response.

Proposed Signaling Pathway for Immunomodulation

The precise signaling pathway by which this compound upregulates CD80 and CD86 has not been fully elucidated. However, based on the known mechanisms of other cationic lipids and downstream signaling of CD80/CD86, a plausible pathway is proposed below.

References

Cationic Lipids in Research: A Technical Guide to Gene and Drug Delivery

Abstract

Cationic lipids are indispensable tools in modern biological research and pharmaceutical development. Characterized by a positively charged headgroup, these amphiphilic molecules are pivotal in the non-viral delivery of nucleic acids and other therapeutic agents into cells. Their ability to form complexes, known as lipoplexes, with negatively charged molecules like DNA and RNA protects this genetic cargo from degradation and facilitates its entry into cells. This technical guide provides an in-depth exploration of the applications of cationic lipids in research, with a focus on gene delivery, drug delivery systems, and their role as critical components of lipid nanoparticles (LNPs), particularly for mRNA vaccines and therapeutics. This document details the structure-function relationships of common cationic lipids, presents quantitative data on their performance, outlines key experimental protocols, and illustrates the underlying cellular mechanisms and experimental workflows.

Introduction to Cationic Lipids

Cationic lipids are a class of synthetic molecules that possess a positively charged headgroup and a hydrophobic tail, typically composed of one or two hydrocarbon chains.[1] This unique structure allows them to self-assemble in aqueous solutions and interact with negatively charged molecules such as nucleic acids to form stable complexes.[2][3] These lipid-based nanoparticles are instrumental in overcoming the cellular barriers to the delivery of therapeutic agents.[4]

The primary applications of cationic lipids in research include:

-

Gene Therapy: Delivering therapeutic genes to treat genetic disorders.[2]

-

mRNA Vaccines: Formulating lipid nanoparticles for mRNA delivery to elicit an immune response.[2][5]

-

RNA Interference (RNAi): Delivering siRNA and miRNA for gene silencing and functional genomics studies.[2]

-

Drug Delivery: Encapsulating and delivering small molecule drugs to target cells.[6]

The effectiveness of a cationic lipid is determined by its chemical structure, including the nature of the headgroup, the linker connecting the headgroup to the hydrophobic tail, and the composition of the tail itself.[7] These structural features significantly influence transfection efficiency, cytotoxicity, and the stability of the resulting nanoparticles.[7][8]

Structure and Function of Cationic Lipids

The structure of a cationic lipid is intrinsically linked to its function in mediating cellular delivery. Most cationic lipids consist of three key domains: a cationic headgroup, a hydrophobic lipid anchor, and a linker that connects these two domains.[7]

-

Cationic Headgroup: This positively charged moiety is responsible for the initial electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the condensation of the genetic material into a compact structure.[2][8] The nature of the headgroup, whether it's a simple quaternary ammonium (B1175870) salt or a more complex polyamine structure, significantly impacts the lipid's transfection efficiency and toxicity.[8][9] For instance, lipids with spermine (B22157) headgroups have shown higher transfection efficiencies compared to those with non-spermine headgroups.[8]

-

Hydrophobic Anchor: Typically composed of two long hydrocarbon chains, this domain facilitates the self-assembly of the lipids into a bilayer structure, forming liposomes or the core of lipid nanoparticles.[7] The length and degree of saturation of these chains influence the fluidity and stability of the lipid bilayer, which in turn affects the efficiency of endosomal escape.[10]

-

Linker: The chemical bond connecting the headgroup and the hydrophobic tail, such as an ether, ester, or carbamate, plays a crucial role in the biodegradability and stability of the cationic lipid.[7] Ester bonds, for example, are more susceptible to hydrolysis by cellular esterases, leading to faster degradation and reduced cytotoxicity compared to the more stable ether bonds.[7]

The overall positive charge of the cationic lipid-nucleic acid complex facilitates binding to the negatively charged cell surface, promoting cellular uptake, primarily through endocytosis.[11][12]

Figure 1. The structural components of a cationic lipid and their corresponding functional roles in the process of gene delivery.

Quantitative Performance of Cationic Lipids

The selection of a cationic lipid for a specific research application often depends on its performance characteristics, which can be quantified and compared. Key metrics include transfection efficiency, cytotoxicity, and the physicochemical properties of the lipid nanoparticles they form.

Table 1: Transfection Efficiency and Cytotoxicity of Selected Cationic Lipids

| Cationic Lipid | Cell Line | Transfection Efficiency (%) | Cytotoxicity (IC50, µg/mL) | Reference |

| DOTAP/DOPE | Various | Varies significantly by cell type | Not consistently reported | [13][14] |

| DC-Chol/DOPE | Various | 11.47 ± 0.59 | Not consistently reported | [15][16] |

| Spermine-C14 | HeLa | Higher than Spermine-C16/C18 | Not specified | [8] |

| CDA14 | NCI-H460 | Not specified | 109.4 | [9] |

| CDO14 | NCI-H460 | Not specified | 340.5 | [9] |

Note: Transfection efficiency is highly dependent on the cell type, nucleic acid payload, and experimental conditions.

Table 2: Physicochemical Properties of Cationic Lipid-Based Nanoparticles

| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| DC-Chol/DOPE based lipoplexes | 150 - 230 | Not specified | Not specified | [15][16] |

| DOPE/DC-Chol mRNA LNPs | < 100 (optimized) | Not specified | 62 (optimized) | [17][18] |

| DOTAP/DDA cLNPs for SAM | Not specified | Not specified | Not specified | [19] |

Key Applications in Research

Gene Delivery

Cationic lipids are extensively used as non-viral vectors for gene delivery due to their safety profile compared to viral vectors.[20][21] They form complexes with plasmid DNA (pDNA) or messenger RNA (mRNA) to facilitate their entry into cells for subsequent gene expression.[11][22] The process involves the condensation of the nucleic acid into a compact, positively charged particle that can interact with the negatively charged cell membrane and be internalized.[11][12]

Drug Delivery Systems

Beyond nucleic acids, cationic lipids are also employed in the formulation of drug delivery systems for small molecule drugs.[6] Cationic nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) can encapsulate hydrophobic or hydrophilic drugs, improve their solubility, and provide controlled release.[6][23] The positive surface charge of these carriers can enhance their interaction with target cells, potentially increasing therapeutic efficacy.[6]

Lipid Nanoparticles for mRNA Delivery

The development of mRNA vaccines, such as those for COVID-19, has highlighted the critical role of cationic and ionizable lipids in the formulation of lipid nanoparticles (LNPs).[2][5][24] These LNPs typically consist of four components:

-

Cationic or Ionizable Lipid: Essential for encapsulating the negatively charged mRNA and facilitating endosomal escape.[25][26][27] Ionizable lipids are a subclass of cationic lipids that are positively charged at a low pH (during formulation) and become neutral at physiological pH, which reduces toxicity in vivo.[5][24]

-

Helper Lipid (e.g., DOPE, DSPC): A neutral lipid that aids in the formation of the lipid bilayer and can promote the destabilization of the endosomal membrane.[28][29]

-

Cholesterol: Provides stability to the LNP structure and can influence the fluidity of the lipid bilayer.[30]

-

PEG-Lipid: A lipid conjugated to polyethylene (B3416737) glycol that sterically stabilizes the LNP, preventing aggregation and reducing clearance by the immune system, thereby prolonging circulation time.[31]

The precise ratio of these components is critical for the efficacy and safety of the LNP formulation.[32]

Signaling Pathways and Cellular Mechanisms

The successful delivery of nucleic acids by cationic lipids involves a series of cellular events, with endosomal escape being a critical and often rate-limiting step.

Cellular Uptake and Endosomal Trafficking

Cationic lipoplexes or LNPs bind to the cell surface and are internalized primarily through endocytosis.[3][11] Once inside the cell, they are enclosed within endosomes, which mature into late endosomes and eventually fuse with lysosomes, where the cargo can be degraded.

Endosomal Escape

For the nucleic acid to reach its site of action (the cytoplasm for mRNA and siRNA, and the nucleus for pDNA), it must escape from the endosome before degradation. Several mechanisms for endosomal escape have been proposed:

-

The "Proton Sponge" Effect: While more commonly associated with cationic polymers, some polyamine-based cationic lipids can buffer the acidic environment of the endosome. This leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosomal membrane.

-

Membrane Fusion and Destabilization: Cationic lipids in the lipoplex can interact with anionic lipids in the endosomal membrane.[31][33] This interaction can lead to the formation of non-bilayer lipid phases, such as the hexagonal HII phase, particularly in the presence of helper lipids like DOPE, which destabilizes the endosomal membrane and allows the cargo to be released into the cytoplasm.[28][31]

Figure 2. A simplified signaling pathway illustrating the intracellular trafficking of cationic lipid-based delivery systems.

Experimental Protocols

Preparation of Cationic Liposomes (Thin-Film Hydration Method)

This protocol describes a general method for preparing cationic liposomes. The specific lipids and their ratios should be optimized for the intended application.

Materials:

-

Cationic lipid (e.g., DOTAP)

-

Helper lipid (e.g., DOPE or Cholesterol)

-

Chloroform (B151607) or another suitable organic solvent

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Lipid Dissolution: Dissolve the cationic lipid and helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1 DOTAP:DOPE).[13][14]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Vacuum Drying: Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.[14]

-

Hydration: Add sterile, nuclease-free water or buffer to the flask and hydrate (B1144303) the lipid film by gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

Sonication/Extrusion: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.[14] Alternatively, for a more defined size distribution, extrude the MLVs through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

In Vitro Transfection of Adherent Cells

This protocol provides a general guideline for transfecting adherent cells using cationic lipid-based reagents.

Materials:

-

Adherent cells in culture

-

Plasmid DNA or mRNA of interest

-

Cationic lipid transfection reagent

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium (with serum)

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

-

Lipoplex Formation: a. In one tube, dilute the nucleic acid in serum-free medium. b. In a separate tube, dilute the cationic lipid reagent in serum-free medium. c. Combine the diluted nucleic acid and the diluted lipid reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for lipoplex formation.[13][14] The optimal lipid-to-nucleic acid ratio should be determined empirically.[13]

-

Transfection: a. Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS), if recommended for the specific cell line. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Culture the cells for 24-72 hours before assaying for gene expression or the desired downstream effect.[13][14]

Figure 3. A flowchart outlining the key steps in a typical in vitro transfection experiment using cationic lipids.

Characterization of Lipid Nanoparticles

Proper characterization of lipid-based nanoparticles is crucial to ensure their quality, stability, and performance.

Key Characterization Techniques:

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The particle size should be within the desired range for cellular uptake (typically below 200 nm), and the PDI should be low (ideally < 0.2) to indicate a homogenous population of nanoparticles.[25][26][27]

-

Zeta Potential: Measured by Electrophoretic Light Scattering (ELS). This indicates the surface charge of the nanoparticles. A positive zeta potential is expected for cationic lipid-based formulations and is important for their interaction with the cell membrane.

-

Encapsulation Efficiency: This determines the percentage of the nucleic acid or drug that is successfully encapsulated within the nanoparticles. It is often measured by separating the free and encapsulated cargo (e.g., using a fluorescence-based assay like RiboGreen for RNA) and quantifying the amount in each fraction.

-

Morphology: Visualized using transmission electron microscopy (TEM) or cryogenic TEM (cryo-TEM) to assess the shape and structure of the nanoparticles.[34]

Conclusion and Future Perspectives

Cationic lipids are a cornerstone of non-viral gene and drug delivery research. Their versatility, scalability, and favorable safety profile have driven their adoption in a wide range of applications, from fundamental cell biology studies to the development of life-saving mRNA vaccines.[2][5][21]

Future research in this field is likely to focus on the development of novel cationic and ionizable lipids with improved efficacy and reduced toxicity.[9][35] A deeper understanding of the structure-activity relationships will enable the rational design of lipids tailored for specific applications and cell types.[10] Furthermore, the development of targeted lipid nanoparticle systems, which can deliver their cargo to specific tissues or cell populations in vivo, holds immense promise for the future of precision medicine.[36] As our ability to engineer these delivery vehicles improves, so too will their impact on biomedical research and clinical practice.

References

- 1. Cationic Lipid Transfection | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Cationic Lipid - ADC Linkers | AxisPharm [axispharm.com]

- 3. Cationic liposome - Wikipedia [en.wikipedia.org]

- 4. The future of lipid-based drug delivery systems | CAS [cas.org]

- 5. Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 6. Development and Characterization of Cationic Nanostructured Lipid Carriers as Drug Delivery Systems for miRNA-27a [mdpi.com]

- 7. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-function relationships of new lipids designed for DNA transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

- 13. avantiresearch.com [avantiresearch.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Low toxicity of cationic lipid-based emulsion for gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 20. Toxicity of cationic lipids and cationic polymers in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. scispace.com [scispace.com]

- 23. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. pure.tue.nl [pure.tue.nl]

- 26. liposomes.ca [liposomes.ca]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Nonbilayer phase of lipoplex-membrane mixture determines endosomal escape of genetic cargo and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cationic liposomes for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The thermodynamics of endosomal escape and DNA release from lipoplexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 34. scispace.com [scispace.com]

- 35. Pyridinium cationic lipids in gene delivery: an in vitro and in vivo comparison of transfection efficiency versus a tetraalkylammonium congener [pubmed.ncbi.nlm.nih.gov]

- 36. Enhanced in vitro and in vivo cationic lipid-mediated gene delivery with a fluorinated glycerophosphoethanolamine helper lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 18:0 EPC Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 18:0 EPC chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine, chloride salt). The information is compiled for professionals in research and drug development who may handle this substance.

Chemical Identification and Properties

This compound is a synthetic, cationic derivative of phospholipids.[1][2] It is often used in liposome (B1194612) preparation and drug delivery research.[3] While generally considered to have low toxicity and to be biodegradable, it is crucial to handle this compound with appropriate laboratory precautions due to the limited availability of comprehensive toxicological data.[1][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 328268-13-9 | [1][4][6] |

| Molecular Formula | C₄₆H₉₃ClNO₈P | [1][2][7] |

| Molecular Weight | ~854.7 g/mol | [1][2][7] |

| Purity | >99% | [3][7][8] |

| Synonyms | 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (chloride salt) | [2][4][7] |

Hazard Identification and Toxicology

A significant gap exists in the publicly available quantitative toxicological data for this compound. The available Safety Data Sheet (SDS) indicates "no data available" for critical endpoints such as acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and carcinogenicity.[6]

Table 2: Summary of Toxicological Data

| Toxicological Endpoint | Data | Source(s) |

| Acute Toxicity (Oral) | No data available | [6] |

| Skin Corrosion/Irritation | No data available | [6] |

| Serious Eye Damage/Irritation | No data available | [6] |

| Respiratory or Skin Sensitization | No data available | [6] |

| Germ Cell Mutagenicity | No data available | [6] |

| Carcinogenicity | No data available | [6] |

| Reproductive Toxicity | No data available | [6] |

| STOT-Single Exposure | No data available | [6] |

| STOT-Repeated Exposure | No data available | [6] |

Given the lack of specific data, this compound should be handled as a potentially hazardous substance. Standard good laboratory practices are essential.

Safe Handling and Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, it is critical to prevent dust formation and avoid contact with the skin and eyes.[6] Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the recommended PPE selection process when working with this compound.

Caption: PPE selection workflow for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 3: Storage and Stability Recommendations

| Condition | Recommendation | Source(s) |

| Long-Term Storage | -20°C | [1][2][4][7] |

| Short-Term Storage | 0 - 4°C (days to weeks) | [2] |

| Shipping Condition | Ambient Temperature | [1][2] |

| Stability | At least 1 year (when stored properly) | [4][7][9] |

The container should be tightly closed and stored in a dry, dark, and well-ventilated place.[2][6]

First Aid and Emergency Procedures

In the event of exposure or a spill, follow these procedures.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash off with soap and plenty of water.[6] Remove contaminated clothing.[6] Consult a doctor if irritation persists.[6]

-

After Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[6]

-

After Ingestion: Rinse mouth with water.[6] Do not induce vomiting.[6] Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]

Spill Response Protocol

A systematic approach is necessary to manage spills safely.

Caption: Step-by-step spill response protocol for this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6]

Disposal Considerations

Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[6] Do not allow the chemical to enter drains.[6]

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal safety review or the judgment of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

- 1. 18:0 EPC (Cl Salt), 328268-13-9 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. 18:0 EPC (Cl Salt) (Powder) - Creative Biolabs [creative-biolabs.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. 18:0 EPC (Cl Salt) (Chloroform) - Creative Biolabs [creative-biolabs.com]

- 6. targetmol.com [targetmol.com]

- 7. creative-enzymes.com [creative-enzymes.com]

- 8. 18:0 EPC (Cl Salt) - Creative Enzymes [creative-enzymes.com]

- 9. avantiresearch.com [avantiresearch.com]

Navigating the Stability of 18:0 EPC Chloride: A Technical Guide to Optimal Storage and Handling

For Immediate Release

A comprehensive technical guide detailing the optimal storage and handling conditions for 18:0 EPC (1-stearoyl-2-eicosapentaenoyl-sn-glycero-3-phosphocholine) chloride powder has been compiled to support researchers, scientists, and drug development professionals. This document provides a thorough understanding of the compound's stability, recommended storage protocols, and methodologies for assessing its degradation, ensuring the integrity and reliability of this critical cationic lipid in research and pharmaceutical applications.

18:0 EPC chloride is a synthetic cationic phospholipid utilized in various research and drug delivery applications.[1] Its stability is paramount to the success and reproducibility of experimental outcomes. The primary degradation pathways for phospholipids (B1166683) like this compound are hydrolysis and oxidation, which can be significantly influenced by storage conditions.[2][3]

Recommended Storage Conditions

To maintain the integrity and extend the shelf life of this compound powder, stringent adherence to recommended storage conditions is crucial. The following table summarizes the key storage parameters based on supplier recommendations and general principles of lipid stability.

| Parameter | Condition | Rationale |

| Temperature | Long-term: -20°C[2][3][4][5][6][7] Short-term: 0-4°C (days to weeks)[2] | Minimizes rates of chemical degradation, including hydrolysis and oxidation. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Reduces the risk of oxidation of the unsaturated eicosapentaenoyl chain. |

| Light Exposure | Store in the dark.[2] | Protects against photo-oxidation. |

| Moisture | Keep in a tightly sealed container in a dry environment. | The powder is hygroscopic; moisture absorption can lead to hydrolysis of the ester bonds. |

| Container | Glass vial with a Teflon-lined cap. | Prevents leaching of impurities from plastic containers and ensures an airtight seal. |

Experimental Protocols for Stability Assessment

To ensure the quality of this compound powder over time, a stability testing program is recommended. The following outlines a general experimental protocol for assessing the stability of the compound under various conditions. This protocol is based on established methods for phospholipid analysis and ICH guidelines for stability testing.[8][9][10]

Objective:

To evaluate the stability of this compound powder under recommended and accelerated storage conditions by monitoring its purity and the formation of degradation products over time.

Materials:

-

This compound powder

-

HPLC-grade solvents (e.g., chloroform, methanol, water)

-

High-purity water

-

Inert gas (argon or nitrogen)

-

Temperature and humidity-controlled stability chambers

-

Analytical balance

-

HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

-

GC-MS system (for fatty acid analysis)

-

Appropriate glassware

Methodology:

-

Sample Preparation:

-

Aliquot the this compound powder into amber glass vials with Teflon-lined caps (B75204) under an inert atmosphere.

-

Prepare multiple samples for each storage condition and time point.

-

-

Storage Conditions:

-

Testing Schedule:

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of this compound and quantify degradation products.

-

Mobile Phase: A gradient of solvents such as chloroform/methanol/water or other suitable systems for lipid separation.

-

Column: A silica-based or reversed-phase column appropriate for lipid analysis.

-

Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) for sensitive detection of lipids.

-

Analysis: Compare the peak area of the parent compound and any new peaks corresponding to degradation products against the initial time point.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs):

-

Purpose: To assess the integrity of the fatty acid chains, particularly the unsaturated eicosapentaenoyl chain, which is susceptible to oxidation.

-

Procedure:

-

Hydrolyze the phospholipid to release the fatty acids.

-

Derivatize the fatty acids to their corresponding methyl esters (FAMEs).

-

Analyze the FAMEs by GC-MS to identify and quantify the fatty acid composition.

-

-

Analysis: Look for a decrease in the relative amount of eicosapentaenoic acid and the appearance of oxidation products.

-

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay:

-

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound powder to ensure its stability and integrity for research applications.

Caption: Workflow for this compound Powder Storage and Handling.

Signaling Pathways and Experimental Workflows

While this compound is a synthetic lipid and not directly involved in endogenous signaling pathways in the same way as naturally occurring phospholipids, its primary application is in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. The workflow for its use in such applications is critical for achieving desired formulation characteristics.

The following diagram illustrates a generalized experimental workflow for the preparation of liposomes using this compound.

Caption: Generalized Workflow for Liposome Preparation.

References

- 1. repository.seafdec.org [repository.seafdec.org]

- 2. encapsula.com [encapsula.com]

- 3. Liposomes as “Trojan Horses” in Cancer Treatment: Design, Development, and Clinical Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Hydrolysis of phosphatidylcholine during LDL oxidation is mediated by platelet-activating factor acetylhydrolase [pubmed.ncbi.nlm.nih.gov]

- 7. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Ich guideline for stability testing | PPTX [slideshare.net]

- 9. database.ich.org [database.ich.org]

- 10. snscourseware.org [snscourseware.org]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 18:0 EPC Chloride (CAS Number 328268-13-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:0 EPC chloride, with the CAS number 328268-13-9, is a synthetic cationic phospholipid scientifically known as 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride.[1][2][3] This molecule features a glycerol (B35011) backbone with two 18-carbon saturated fatty acid tails (stearic acid), an ethylphosphocholine headgroup, and a chloride counterion.[1] Its cationic nature and biocompatibility make it a valuable tool in various research and pharmaceutical applications, particularly in drug delivery and as an immunological adjuvant.[4][5][6] This guide provides a comprehensive overview of its chemical properties, biological activities, and experimental applications.

Chemical and Physical Properties

This compound is characterized by its well-defined chemical structure, which imparts specific physical properties crucial for its function in biological systems.

| Property | Value | Reference(s) |

| CAS Number | 328268-13-9 | [1][2] |

| Full Chemical Name | 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride | [1][2] |

| Synonyms | 18:0 EPC (chloride), 2-((((R)-2,3-Bis(stearoyloxy)propoxy)(ethoxy)phosphoryl)oxy)-N,N,N-trimethylethanaminium chloride | [1] |

| Molecular Formula | C46H93ClNO8P | [1][2] |

| Molecular Weight | 854.67 g/mol | [1] |

| Appearance | White to off-white powder or solid | |

| Purity | Typically >95% | [1] |

| Storage | -20°C | [2][7] |

Biological Activity and Applications

This compound has demonstrated significant utility in two primary areas: as a synergistic agent in antimicrobial formulations and as an adjuvant in vaccine and drug delivery systems.

Synergistic Antimicrobial Activity

A key application of this compound is its ability to enhance the antimicrobial efficacy of other compounds, such as eugenol (B1671780), against pathogenic bacteria like Escherichia coli.[1][2]

The synergistic effect of this compound with eugenol against E. coli C600 has been quantified, demonstrating a significant reduction in the bacterial population at specific concentrations.

| Treatment | Concentration of this compound (µM) | Log Reduction in E. coli C600 (CFU/mL) | Additional Log Reduction Compared to Eugenol Alone | Reference(s) |

| Eugenol (0.043% v/v) alone | 0 | ~0.25 | N/A | [2] |

| Eugenol + this compound | 2.34 - 2.93 | ~1.75 - 2.15 | ~1.5 - 1.9 | [1][2] |

This protocol is adapted from the methodology described by Zhang H, et al. (2017).

-

Bacterial Culture Preparation: E. coli C600 is cultured in a suitable broth (e.g., Tryptic Soy Broth) to a specific optical density, then harvested, washed, and resuspended in a buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of approximately 10^8 CFU/mL.

-

Preparation of Treatment Solutions:

-

A stock solution of eugenol is prepared in ethanol.

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., chloroform-methanol mixture) and then dispersed in the buffer to the desired concentrations.

-

-

Treatment Application: The bacterial suspension is exposed to different treatment conditions: buffer only (control), eugenol alone, and eugenol in combination with varying concentrations of this compound.

-

Incubation: The mixtures are incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Quantification of Viable Bacteria: After incubation, serial dilutions of each treatment mixture are plated on agar (B569324) plates. The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The log reduction in CFU/mL is calculated for each treatment compared to the initial bacterial concentration.

Adjuvant in Drug and Vaccine Delivery

As a cationic lipid, this compound is utilized in the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery of therapeutic agents, including nucleic acids and antigens.[4][6] Its positive charge facilitates the encapsulation of negatively charged molecules and enhances interaction with negatively charged cell membranes.

Cationic lipids like this compound are known to act as immunological adjuvants by stimulating the innate immune system. This leads to an enhanced adaptive immune response to the co-delivered antigen.

Caption: Proposed signaling pathway for the adjuvant effect of this compound.

The following is a generalized workflow for the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Caption: Experimental workflow for the preparation of this compound liposomes.

Conclusion

This compound (CAS 328268-13-9) is a versatile cationic phospholipid with significant potential in the fields of antimicrobial research and advanced drug delivery. Its ability to synergistically enhance the activity of antimicrobial agents and to function as an immunological adjuvant in vaccine formulations makes it a valuable component for innovative therapeutic strategies. The well-defined chemical properties and the established protocols for its use in liposomal preparations provide a solid foundation for further research and development. This technical guide serves as a foundational resource for professionals seeking to leverage the unique properties of this compound in their work.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Critical Synergistic Concentration of Lecithin Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Critical Concentration of Lecithin Enhances the Antimicrobial Activity of Eugenol against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid nanoparticle composition for adjuvant formulation modulates disease after influenza virus infection in quadrivalent influenza vaccine vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Critical Concentration of Lecithin Enhances the Antimicrobial Activity of Eugenol against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 18:0 EPC Chloride in Gene Transfection

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) is a synthetic, permanently cationic lipid that serves as an effective component in non-viral gene delivery systems.[1][2] Its stable positive charge facilitates the encapsulation of negatively charged nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA), into lipid-based nanoparticles.[2][3][4] These lipid nanoparticles (LNPs) or lipoplexes protect the genetic material from degradation and enable its efficient entry into target cells, making this compound a valuable tool for gene therapy research and drug development.[5][6]

The structure of this compound, featuring a saturated 18-carbon acyl chain, contributes to the formation of stable, gel-phase liposomes.[1][7] This stability is crucial for in vivo applications, protecting the nucleic acid cargo until it reaches the target cell.[6] As a permanently cationic lipid, this compound maintains its positive charge regardless of the physiological pH, which is a key characteristic for its function in gene transfection.[2]

Mechanism of Action

The primary mechanism of this compound-mediated gene transfection involves the formation of a complex with nucleic acids, followed by cellular uptake and endosomal escape.

-

Lipoplex Formation: The positively charged headgroup of this compound electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the condensation of the genetic material into a compact, stable lipoplex.[3][8] This process is often facilitated by the inclusion of neutral "helper" lipids in the formulation.[9]

-

Cellular Uptake: The resulting cationic lipoplex is attracted to the negatively charged cell surface, promoting binding and subsequent internalization, primarily through endocytosis.[4][10]

-

Endosomal Escape: Once inside the cell within an endosome, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane. This interaction can lead to the destabilization of the endosomal membrane, potentially through the "proton sponge" effect or the formation of non-bilayer lipid structures, which facilitates the release of the nucleic acid cargo into the cytoplasm.[8][9]

-

Nuclear Entry (for DNA): For plasmid DNA, the journey continues with translocation into the nucleus, where the cellular machinery can transcribe the genetic information. RNA, on the other hand, can be translated directly in the cytoplasm.[4]

Quantitative Data Summary

While specific transfection efficiency and cytotoxicity data for this compound as a standalone transfection reagent are not extensively published, its utility is demonstrated within lipid nanoparticle formulations. The following table summarizes key characteristics and findings from studies utilizing this compound as a component of LNPs for nucleic acid delivery.

| Formulation Component | Nucleic Acid | Key Findings | Reference |

| 18:0 EPC | mRNA | When used as a Selective Organ Targeting (SORT) molecule in LNPs, 18:0 EPC showed potent and lung-specific delivery of FLuc mRNA. Transfection was most efficient in endothelial cells, followed by epithelial and immune cells. | [11] |

| 18:0 EPC | mRNA | Group III lipids, including 18:0 EPC, which have saturated hydrocarbon tails, failed to formulate into stable LNPs for mRNA delivery to the back of the eye in this particular study. | [12] |

| EPC | Nucleic Acids | The addition of cationic lipids like EPC to other liver-targeted nanoparticles enabled the transfection of pulmonary endothelial cells. | [5] |

It is important to note that transfection efficiency and cytotoxicity are highly dependent on the specific cell type, the overall lipid composition of the nanoparticles, the nucleic acid to lipid ratio, and the experimental conditions.[]

Experimental Protocols

The following protocols provide a general framework for using this compound in the formulation of lipid nanoparticles for gene transfection. Optimization is essential for each specific application.

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of liposomes using the lipid film hydration method.

Materials:

-

This compound

-

Helper lipid (e.g., DOPE or DSPC)

-

Cholesterol

-

Nuclease-free water or appropriate buffer (e.g., PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve this compound and any helper lipids (e.g., in a 1:1 molar ratio) in chloroform.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with nuclease-free water or buffer by vortexing or gentle agitation. The final lipid concentration will depend on the desired application.

-

-

Vesicle Sizing:

-

To obtain unilamellar vesicles of a defined size, sonicate the lipid suspension in a water bath sonicator or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Protocol 2: Formulation of Lipid Nanoparticles (LNPs) with Nucleic Acids

This protocol outlines the formation of LNPs by mixing the prepared liposomes with the nucleic acid cargo.

Materials:

-

Prepared this compound-containing liposomes

-

Nucleic acid (pDNA, mRNA, or siRNA) in a suitable buffer

-

Nuclease-free water or buffer for dilution

Procedure:

-

Dilution:

-

Separately dilute the liposome (B1194612) suspension and the nucleic acid solution to the desired concentrations in a suitable buffer.

-

-

Complexation:

-

Gently add the nucleic acid solution to the liposome suspension while vortexing or pipetting up and down. The optimal lipid-to-nucleic acid ratio needs to be determined empirically but often ranges from 2:1 to 10:1 (w/w).

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[]

-

Protocol 3: Cell Transfection

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format.

Materials:

-

Adherent cells in culture

-

Complete growth medium

-

Serum-free medium (e.g., Opti-MEM)

-

Prepared LNP-nucleic acid complexes

Procedure:

-

Cell Seeding:

-

The day before transfection, seed cells in a 6-well plate so that they reach 70-90% confluency at the time of transfection.

-

-

Transfection:

-

On the day of transfection, replace the growth medium with serum-free medium.

-

Add the prepared LNP-nucleic acid complexes dropwise to each well.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation:

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

-

Post-Transfection:

-

After the incubation period, replace the transfection medium with complete growth medium.

-

Assay for gene expression at the desired time point (e.g., 24-72 hours post-transfection).

-

Important Considerations:

-

Antibiotics: Avoid using antibiotics in the transfection medium as they can increase cytotoxicity.[4]

-

Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal transfection efficiency.[]

-

Optimization: The optimal conditions for transfection, including the lipid-to-nucleic acid ratio, cell density, and incubation times, should be determined for each cell type and nucleic acid.[]

Visualizations

Caption: Workflow for gene transfection using this compound-based LNPs.

Caption: Proposed mechanism of cationic LNP-mediated endosomal escape.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cationic Lipid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Lipid Nanoparticles for Nucleic Acid Delivery to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gel Phase 1,2-Distearoyl- sn-glycero-3-phosphocholine-Based Liposomes Are Superior to Fluid Phase Liposomes at Augmenting Both Antigen Presentation on Major Histocompatibility Complex Class II and Costimulatory Molecule Display by Dendritic Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. The interplay of quaternary ammonium lipid structure and protein corona on lung-specific mRNA delivery by selective organ targeting (SORT) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid nanoparticles for delivery of messenger RNA to the back of the eye - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 18:0 EPC Chloride in Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction